![molecular formula C12H16BrN B1449681 N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine CAS No. 1596608-87-5](/img/structure/B1449681.png)
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine
Descripción general
Descripción
Compounds with a structure similar to “N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine” often belong to the class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using techniques such as X-ray diffraction, FTIR, NMR, and MS spectroscopies . These techniques can provide detailed information about the compound’s molecular structure .Chemical Reactions Analysis
The chemical reactions of bromobenzenes depend on the nature of the other substituents on the benzene ring . They can undergo various reactions such as nucleophilic aromatic substitution, Grignard reactions, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine” would depend on its specific structure . These properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
DNA Methyltransferase Inhibitors and Cancer Therapy
Research highlights the importance of epimutations, such as hypermethylation, in the etiology of human cancers. DNA methyltransferase inhibitors have shown promise as antitumor agents by reversing these epimutations. This opens a new avenue for novel cancer therapy strategies, emphasizing the need for further development of nonnucleoside inhibitors and optimized treatment schedules for maximal biological effectiveness (Lyko & Brown, 2005).
Novel Synthetic Opioids and Drug Market Impact
A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioids highlights the emergence of these compounds as substances of abuse. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and the need for preemptive research to provide data for detailed risk assessments (Sharma et al., 2018).
Phenylpiperazine Derivatives in Medicinal Chemistry
The versatility of the N-phenylpiperazine scaffold in medicinal chemistry, particularly for the treatment of CNS disorders, is discussed. This review suggests new research fields to explore with N-phenylpiperazine derivatives, indicating the underutilization of this molecular template despite its proven "druglikeness" and the potential for pharmacokinetic and pharmacodynamic improvements (Maia et al., 2012).
1-Methylcyclopropene and Ethylene Inhibition
The discovery of 1-methylcyclopropene as an inhibitor of ethylene action has significant implications for the agricultural industry, including extending the shelf life of fruits, vegetables, and floricultural crops. This review compiles technological uses for 1-MCP, outlining areas requiring further study to maximize its benefits (Blankenship & Dole, 2003).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, some bromobenzenes have been found to inhibit certain enzymes.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-14(12-6-3-7-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEKGQZFMIZPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
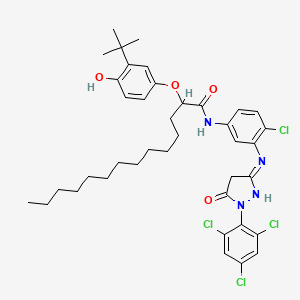
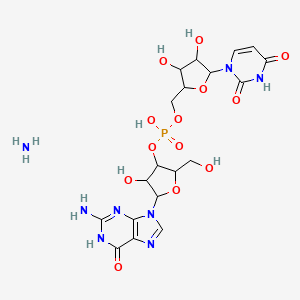
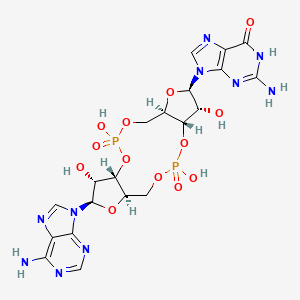
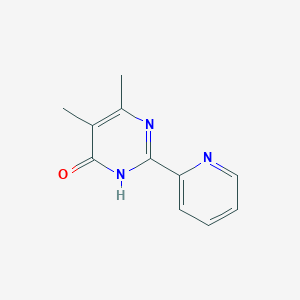
![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)
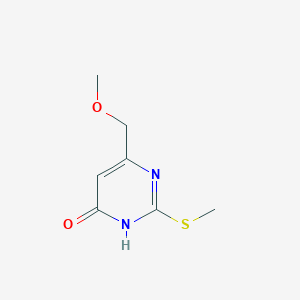
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)